![molecular formula C15H25NO B1388369 N-(4-Butoxybenzyl)-2-butanamine CAS No. 1040346-01-7](/img/structure/B1388369.png)
N-(4-Butoxybenzyl)-2-butanamine
Overview
Description
“N-(4-Butoxybenzyl)-2-butanamine” is a chemical compound that likely contains a butoxybenzyl group attached to a butanamine. This suggests that the compound has both ether and amine functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-butoxybenzyl halide with 2-butanamine, in a nucleophilic substitution reaction .
Molecular Structure Analysis
The molecular structure of “N-(4-Butoxybenzyl)-2-butanamine” would likely consist of a butoxybenzyl group (a benzene ring with a butoxy group and a methyl group attached) linked to a butanamine (a four-carbon chain with an amine group) via a nitrogen atom .
Chemical Reactions Analysis
As an amine, “N-(4-Butoxybenzyl)-2-butanamine” could participate in various chemical reactions, such as acid-base reactions, alkylation, acylation, and others. The ether group in the molecule would be relatively unreactive under mild conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Butoxybenzyl)-2-butanamine” would depend on its molecular structure. As an organic compound containing ether and amine functional groups, it would likely be a polar molecule and could potentially form hydrogen bonds .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anticancer activity . Therefore, it’s plausible that this compound may also interact with cancer cells or proteins involved in cell proliferation.
Mode of Action
Related compounds have been shown to exhibit anticancer activity by inhibiting the growth of cancer cells . This suggests that N-(4-Butoxybenzyl)-2-butanamine might interact with its targets in a similar manner, potentially leading to the inhibition of cell growth or proliferation.
Biochemical Pathways
Given the potential anticancer activity of similar compounds , it’s possible that this compound could affect pathways related to cell growth and proliferation.
Pharmacokinetics
Similar compounds, such as 4-methoxybenzyl alcohol, are known to be soluble in alcohol and diethyl ether, but insoluble in water . This suggests that N-(4-Butoxybenzyl)-2-butanamine might have similar solubility properties, which could impact its bioavailability.
Result of Action
Related compounds have been shown to exhibit anticancer activity, suggesting that n-(4-butoxybenzyl)-2-butanamine might also have potential anticancer effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-butoxyphenyl)methyl]butan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-6-11-17-15-9-7-14(8-10-15)12-16-13(3)5-2/h7-10,13,16H,4-6,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLOKXSWXUYHEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.